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molecular formula C17H13NO4S B8718350 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID

3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID

Cat. No. B8718350
M. Wt: 327.4 g/mol
InChI Key: TUAZQHVEGHPVSA-UHFFFAOYSA-N
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Patent
US08846748B2

Procedure details

1M LiOH aqueous solution (11.72 ml, 11.72 mmol) was added to a solution of 7 (2.00 g, 5.86 mmol) in dioxane (20 mL). The reaction mixture was stirred at 40° C. overnight and was then concentrated under reduced pressure. The residue was dissolved in water. Then concentrated HCl was added to the solution to reach acidic pH to give the precipitation, which was dried by vacuum to afford 8 (1.72 g) as a white solid. 1H NMR (500 MHz, CDCl3): δ6.39 (d, J=16.1 Hz, 1H), 6.71 (d, J=3.6 Hz, 1H), 7.45-7.48 (m, 2H), 7.52 (dd, J=8.7, 1.4 Hz, 1H), 7.55-7.58 (m, 1H), 7.61 (d, J=3.7 Hz, 1H), 7.67-7.72 (m, 2H), 7.89 (d, J=8.9 Hz, 2H), 7.96 (d, J=8.7 Hz, 1H).
Name
Quantity
11.72 mL
Type
reactant
Reaction Step One
Name
7
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:26])[CH:6]=[CH:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([S:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=[O:19])=[O:18])[CH:12]=[CH:11]2>O1CCOCC1>[C:20]1([S:17]([N:13]2[C:14]3[C:10](=[CH:9][C:8]([CH:7]=[CH:6][C:5]([OH:26])=[O:4])=[CH:16][CH:15]=3)[CH:11]=[CH:12]2)(=[O:19])=[O:18])[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.72 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
7
Quantity
2 g
Type
reactant
Smiles
COC(C=CC=1C=C2C=CN(C2=CC1)S(=O)(=O)C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
Then concentrated HCl was added to the solution
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
the precipitation, which
CUSTOM
Type
CUSTOM
Details
was dried by vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC(=CC=C12)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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